Terminal Alkene Enables Thiol–Ene Post-Polymerization Conjugation Absent in DDMAT and Other Non-Alkene Trithiocarbonates
The but-3-en-1-yl ester R-group of the target compound provides a terminal, unconjugated alkene that participates in radical-mediated thiol–ene reactions. Supplier technical documentation explicitly states that the butene moiety can react with thiols for thiol–ene ligation or with cyclopentadiene/furan to form norbornene structures for eventual ROMP reactions. In contrast, DDMAT terminates in a carboxylic acid group, 2-cyano-2-propyl dodecyl trithiocarbonate terminates in a cyanoisopropyl group, and 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid terminates in a carboxylic acid-bearing alkyl chain—none of which possess a carbon–carbon double bond accessible for thiol–ene chemistry. In a structurally analogous system, norbornenyl-functionalized RAFT polymers demonstrated thiol–ene modification efficiencies of 45% (benzyl mercaptan) to 70% (dodecanethiol) under photo-initiated conditions, whereas allyl-functionalized analogs exhibited lower reactivity, establishing that alkene structure directly governs conjugation yield. [1]
| Evidence Dimension | Post-polymerization thiol–ene conjugation capability |
|---|---|
| Target Compound Data | Terminal but-3-en-1-yl alkene; compatible with thiol–ene ligation, ROMP norbornene formation, and Diels–Alder cycloaddition |
| Comparator Or Baseline | DDMAT: carboxylic acid terminus, no alkene ; 2-Cyano-2-propyl dodecyl trithiocarbonate: cyanoisopropyl terminus, no alkene |
| Quantified Difference | Functional capability present vs. absent; analogous alkene systems show 45–70% thiol–ene conjugation efficiency depending on thiol nucleophile [1] |
| Conditions | Thiol–ene: radical or photo-initiated; ROMP: Grubbs catalyst; Diels–Alder: cyclopentadiene or furan diene [1] |
Why This Matters
A user who needs to install a fluorescent dye, biotin tag, PEG chain, or targeting ligand at the polymer terminus after polymerization cannot accomplish this with DDMAT or cyanoalkyl trithiocarbonates without first conducting a separate end-group transformation, adding synthetic steps and reducing overall yield.
- [1] Espeel, P.; Stamenović, M. M.; Van Camp, W.; Du Prez, F. E. Norbornenyl-Based RAFT Agents for the Preparation of Functional Polymers via Thiol–Ene Chemistry. Macromolecules 2011, 44 (24), 9659–9667. View Source
